molecular formula C9H8ClF3O B8389248 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol

Cat. No. B8389248
M. Wt: 224.61 g/mol
InChI Key: RGXXQPQTXLHIOD-UHFFFAOYSA-N
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Patent
US08853215B2

Procedure details

The title compound was prepared from 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol (Reference Example 32) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone (0.998 g, 86%) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]([OH:14])[CH3:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.ClC1C=C(C=C(C(F)(F)F)C=1)C=O>>[Cl:1][C:2]1[CH:3]=[C:4]([C:12](=[O:14])[CH3:13])[CH:5]=[C:6]([C:8]([F:10])([F:11])[F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.998 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.